4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s unique structure, featuring a bromine atom and a carboxamide group, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide typically involves multiple steps, starting with the bromination of thiophene derivatives. One common method involves the lithiation of thiophene followed by bromination . The reaction conditions often require low temperatures (e.g., -78°C) to ensure regioselectivity and high yields .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve large-scale bromination and subsequent functionalization reactions. These processes are optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted thiophene derivatives .
Scientific Research Applications
4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carboxamide group play crucial roles in its binding affinity and selectivity towards these targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide include other thiophene derivatives with different substituents, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and carboxamide group make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-10(14,6-15-2)5-12-9(13)8-3-7(11)4-16-8/h3-4,14H,5-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWBIIPFAZCYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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